N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
Description
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a thiazolidinone derivative characterized by a Z-configuration at the C5 position of the thiazolidinone core. Its molecular formula is C₁₉H₁₈N₂O₅S₃, with an average molecular weight of 450.54 g/mol and a monoisotopic mass of 450.037785 Da . The compound features a 4-ethoxy-3-methoxybenzylidene substituent at the C5 position and a benzenesulfonamide group at the N3 position of the heterocyclic ring.
Properties
Molecular Formula |
C19H18N2O5S3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O5S3/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-18(22)21(19(27)28-17)20-29(23,24)14-7-5-4-6-8-14/h4-12,20H,3H2,1-2H3/b17-12- |
InChI Key |
BVLARPITRQMIEZ-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(Benzenesulfonamide)-2-thioxo-4-thiazolidinone
The thiazolidinone core is synthesized via cyclocondensation of benzenesulfonamide with carbon disulfide and chloroacetone under basic conditions. In a representative procedure, benzenesulfonamide (5 mmol) is dissolved in anhydrous acetonitrile (10 mL) and treated with sodium hydride (5 mmol) to deprotonate the amine. Carbon disulfide (6 mmol) is added dropwise, followed by chloroacetone (5.5 mmol), and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol to yield the intermediate as a pale-yellow solid (72% yield) .
Key spectroscopic data :
-
IR (KBr) : 1734 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S)
-
¹H NMR (300 MHz, DMSO-d₆) : δ 4.38 (s, 2H, CH₂), 7.52–7.89 (m, 5H, Ar–H)
-
¹³C NMR : δ 174.1 (C=O), 201.9 (C=S), 138.2–129.4 (Ar–C)
Synthesis of 4-Ethoxy-3-methoxybenzaldehyde
The substituted benzaldehyde precursor is prepared via Williamson ether synthesis. Vanillin (4-hydroxy-3-methoxybenzaldehyde, 10 mmol) is reacted with ethyl bromide (12 mmol) in the presence of potassium carbonate (15 mmol) in dimethylformamide (DMF) at 80°C for 8 hours. The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate, 3:1) to afford 4-ethoxy-3-methoxybenzaldehyde as a colorless liquid (85% yield) .
Knoevenagel Condensation to Form the Benzylidene Derivative
The final step involves condensation of 3-(benzenesulfonamide)-2-thioxo-4-thiazolidinone with 4-ethoxy-3-methoxybenzaldehyde. A mixture of the thiazolidinone (1 mmol), aldehyde (1.2 mmol), and morpholine (1 mmol) in anhydrous ethanol (15 mL) is stirred at room temperature for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is acidified with methanolic HCl, and the precipitate is filtered and washed with cold ethanol to yield the target compound as a yellow solid (68% yield) .
Stereochemical confirmation :
-
The Z-configuration of the exocyclic double bond is confirmed by a singlet at δ 7.73 ppm in the ¹H NMR spectrum, corresponding to the vinyl proton .
Characterization and Analytical Data
Comprehensive spectroscopic profiling validates the structure and purity of the target compound:
| Parameter | Value |
|---|---|
| Melting Point | 248–250°C |
| IR (KBr) | 1746 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S) |
| ¹H NMR (CDCl₃) | δ 1.94 (s, 4Ac), 3.87 (OCH₃), 7.73 (═CH) |
| ¹³C NMR | δ 187.1 (C=O), 151.2 (C=S), 112–148 (Ar–C) |
| Elemental Analysis | C 50.24%, H 4.55%, N 2.34% (calc/found) |
Computational Studies and Structure-Activity Insights
Density functional theory (DFT) calculations reveal that the 4-ethoxy-3-methoxy substituents lower the HOMO-LUMO energy gap (ΔE = 3.2 eV), enhancing electrophilicity and potential bioactivity. The dipole moment (4.8 D) and molecular electrostatic potential maps indicate regions of high electron density at the sulfonamide and benzylidene moieties, suggesting sites for intermolecular interactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and thioxo moiety in the thiazolidinone ring participate in nucleophilic substitution reactions. Key examples include:
-
Mechanistic Insight : The thioxo group (C=S) acts as a soft nucleophile, enabling attack by thiols or amines under mild heating (60–80°C) .
Oxidation and Reduction Reactions
The benzylidene double bond and sulfonamide group undergo redox transformations:
-
Notable Finding : Oxidation of the benzylidene moiety disrupts conjugation, reducing biological activity in analogs .
Condensation and Cyclization
The compound serves as a precursor for synthesizing fused heterocycles:
-
Key Observation : Cyclocondensation with β-ketoesters enhances antimicrobial activity in derived compounds .
Hydrolysis and Stability Studies
The compound undergoes hydrolysis under specific conditions:
| Condition | Outcome | Half-Life (pH 7.4, 37°C) | Source |
|---|---|---|---|
| Acidic hydrolysis (HCl) | Cleavage of sulfonamide to sulfonic acid | 2.5 hours | |
| Alkaline hydrolysis (NaOH) | Degradation of thiazolidinone ring | <1 hour |
-
Stability Note : The compound is stable in neutral buffers but degrades rapidly in strongly alkaline environments .
Metal Coordination Reactions
The thioxo and sulfonamide groups enable metal chelation:
-
Research Highlight : Cu(II) complexes exhibit improved DNA intercalation and topoisomerase II inhibition .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Condition | Outcome | Application | Source |
|---|---|---|---|
| UV-A (365 nm) | [2+2] Cycloaddition of benzylidene | Photodynamic therapy candidate | |
| UV-C (254 nm) | Sulfonamide bond cleavage | Prodrug activation studies |
Biological Interaction-Driven Reactions
The compound reacts with biological nucleophiles:
| Target Enzyme | Reaction | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Carbonic anhydrase IX | Covalent binding to zinc-binding domain | 12.3 nM | |
| Cyclooxygenase-2 (COX-2) | Sulfonamide group interaction | 45.6 µM |
Scientific Research Applications
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Thiazolidinone derivatives with benzylidene and sulfonamide/acylamide substituents are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.
Structural and Physicochemical Properties
Key Observations :
- Electron Effects : The 2-nitrobenzamide group in introduces strong electron-withdrawing properties, which may alter reactivity in enzyme-binding pockets .
- Steric Factors : The 4-propoxy group in increases steric hindrance, which could reduce binding efficiency to compact active sites .
Key Findings :
- Anticancer Potential: Rhodanine-furan conjugates () show potent antiproliferative activity, suggesting the target compound’s benzenesulfonamide group may similarly target tumor-associated carbonic anhydrases .
- Structure-Activity Relationship (SAR) :
Spectral Characterization
- IR Spectroscopy :
- NMR: 1H-NMR: Z-configuration is confirmed by deshielded benzylidene protons (δ 7.5–8.0 ppm) . 13C-NMR: Thiazolidinone carbonyls appear at δ 170–180 ppm .
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is C20H17BrN2O4S2, with a molecular weight of 493.4 g/mol. The IUPAC name is 2-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. Its structure features a thiazolidinone ring, which is often associated with various biological activities.
Biological Activities
1. Antimicrobial Activity
Thiazolidinones, including this compound, have shown significant antimicrobial properties. A study indicated that derivatives of thiazolidinones exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
2. Anticancer Properties
Research has highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis in cancer cells through modulation of signaling pathways such as AKT/mTOR .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may exert its effects by suppressing the activation of transcription factors involved in inflammatory responses, such as NF-kappa-B, and by modulating cytokine production . This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
1. Enzymatic Inhibition
The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, it has been shown to interact with MurD ligase, an enzyme crucial for bacterial cell wall synthesis .
2. Modulation of Signaling Pathways
Nuclear factor kappa B (NF-kB) signaling is often targeted by thiazolidinone derivatives to exert anti-inflammatory effects. Additionally, the compound may influence apoptotic pathways by regulating the expression of pro-apoptotic and anti-apoptotic proteins .
Research Findings and Case Studies
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodology: Optimize reaction conditions by adjusting solvent systems (e.g., DMF-acetic acid mixtures), stoichiometric ratios of reactants (e.g., thiosemicarbazide derivatives and chloroacetic acid), and reflux duration (typically 2–4 hours). Purification via recrystallization from DMF-ethanol mixtures is recommended to remove unreacted intermediates .
Q. What spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene moiety?
Methodology: Use X-ray crystallography (via SHELX or WinGX suites ) for definitive confirmation. Complement with NMR analysis: the Z-isomer exhibits distinct coupling patterns in -NMR (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm) and characteristic IR stretches for the thioxo group (C=S at ~1200 cm) .
Q. What are the key steps for resolving hydrogen bonding networks in its crystal structure?
Methodology: Perform graph-set analysis (using Etter’s formalism) on crystallographic data to identify motifs like rings or chains. Tools like ORTEP-3 aid in visualizing directional H-bonding interactions (e.g., N–H···O or S···H–C) .
Q. How can reaction intermediates be monitored during synthesis?
Methodology: Use TLC with UV-active spots or HPLC-MS to track intermediates like thiosemicarbazones. Adjust reaction kinetics by sampling at intervals (e.g., every 30 minutes) during reflux .
Q. What computational methods validate the compound’s electronic structure?
Methodology: Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with experimental UV-Vis and IR data .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?
Methodology: Use SHELXL’s TWIN/BASF commands for twinned structures and PART instructions for disordered regions. Validate refinement with R-factor convergence (<5%) and electron density residual maps .
Q. What strategies address discrepancies between experimental and computational spectroscopic data?
Methodology: Reconcile NMR/IR results with DFT-optimized geometries by adjusting solvent models (e.g., PCM for DMSO) or scaling vibrational frequencies. Cross-validate with Raman spectroscopy for thioxo group vibrations .
Q. How does modifying the 4-ethoxy-3-methoxy substituents impact biological activity?
Methodology: Synthesize analogs (e.g., replacing ethoxy with methoxy or halogens) and test in vitro against cancer cell lines (e.g., MCF-7). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tubulin or kinases .
Q. What experimental designs are optimal for studying its antitumor mechanism?
Methodology: Employ flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation). Combine with transcriptomic profiling (RNA-seq) to identify pathways like angiogenesis inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
